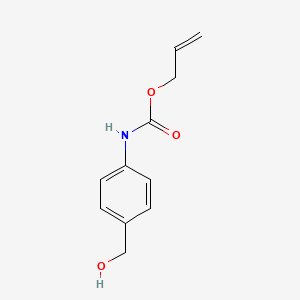

4-(1-Butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

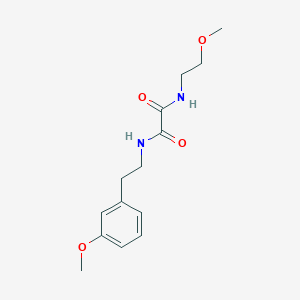

“4-(1-Butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have garnered attention as potential anticancer agents due to their structural resemblance to nucleotides found in the human body. In the case of 4-(1-Butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one , the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influences its anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance the compound’s effectiveness, while electron-withdrawing groups (like –NO₂ and –CF₃) decrease inhibition. Notably, compounds 2f and 2g exhibit significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .

Fungicidal Properties

Benzimidazole fungicides, based on the benzimidazole ring, demonstrate systemic, broad-spectrum fungicidal activity. While 4-(1-Butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one itself may not be a known fungicide, it belongs to the same class. Other well-known benzimidazole fungicides include benomyl, carbendazim, and thiabendazole. These compounds are effective against various fungal pathogens and are widely used in agriculture and crop protection .

Corrosion Inhibition

Interestingly, benzimidazoles have also found applications in corrosion inhibition. Although specific studies on 4-(1-Butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one are scarce, related 2-substituted benzimidazoles have been investigated. These compounds exhibit promising corrosion inhibition properties, making them relevant for protecting metal surfaces in various industrial applications .

Future Directions

Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The compounds show not only biological activities but also are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . This minireview is focused on preparation of bis (benzimidazoles), their complexes, and biological properties that can be found from 2015 .

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with various biological targets. For instance, some benzimidazole derivatives have been found to exhibit anticancer activity by interacting with cancer cell lines . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. Some benzimidazole derivatives are known to inhibit cell division by binding to tubulin proteins, disrupting microtubule assembly

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some benzimidazole derivatives have been found to exhibit anticancer activity by affecting the cell cycle

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely. For instance, some benzimidazole derivatives are known to be eliminated primarily through the urine

Result of Action

The results of the action of benzimidazole derivatives can vary depending on their specific targets, mode of action, and biochemical pathways affected. Some benzimidazole derivatives have been found to exhibit anticancer activity

Action Environment

The action of benzimidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of these compounds

properties

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-2-3-13-23-19-12-8-7-11-18(19)22-21(23)16-14-20(25)24(15-16)17-9-5-4-6-10-17/h4-12,16H,2-3,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJYAJSVUOJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

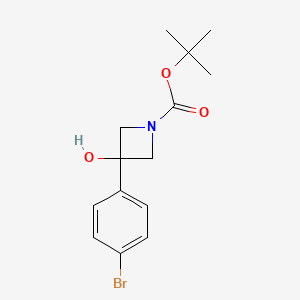

![Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2698843.png)

![8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline](/img/structure/B2698850.png)

![1-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2698854.png)